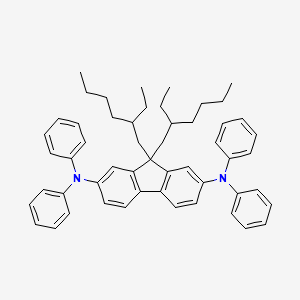
9,9-Bis(2-ethylhexyl)-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Bis(2-ethylhexyl)-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is part of the fluorene family, which is characterized by a fluorene core substituted with various functional groups. The presence of 2-ethylhexyl and tetraphenyl groups enhances its solubility and stability, making it a valuable material in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(2-ethylhexyl)-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method is the Horner-Emmons coupling reaction, which is used to form the fluorene core. This reaction involves the use of phosphonate esters and aldehydes under basic conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
9,9-Bis(2-ethylhexyl)-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
9,9-Bis(2-ethylhexyl)-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of 9,9-Bis(2-ethylhexyl)-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially altering their function. For example, in optoelectronic applications, the compound’s ability to emit light upon excitation is due to its π-conjugated system, which facilitates electron transfer and energy emission .
類似化合物との比較
Similar Compounds
9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl bisboronic acid: Similar in structure but contains boronic acid groups, making it useful in Suzuki coupling reactions.
9,9-Bis(2-ethylhexyl)-2,7-divinyl-9H-fluorene: Contains vinyl groups, which enhance its reactivity in polymerization reactions.
Fluorene-based conjugated poly(arylene ethynylene)s: These polymers have similar fluorene cores but differ in their side chains and polymeric nature, making them suitable for different optoelectronic applications.
Uniqueness
What sets 9,9-Bis(2-ethylhexyl)-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine apart is its combination of 2-ethylhexyl and tetraphenyl groups, which provide enhanced solubility, stability, and unique electronic properties. These characteristics make it particularly valuable in the development of advanced materials for optoelectronic devices and other high-tech applications.
特性
CAS番号 |
869542-74-5 |
|---|---|
分子式 |
C53H60N2 |
分子量 |
725.1 g/mol |
IUPAC名 |
9,9-bis(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetraphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C53H60N2/c1-5-9-23-41(7-3)39-53(40-42(8-4)24-10-6-2)51-37-47(54(43-25-15-11-16-26-43)44-27-17-12-18-28-44)33-35-49(51)50-36-34-48(38-52(50)53)55(45-29-19-13-20-30-45)46-31-21-14-22-32-46/h11-22,25-38,41-42H,5-10,23-24,39-40H2,1-4H3 |
InChIキー |
ALUDDJXKJISVBN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
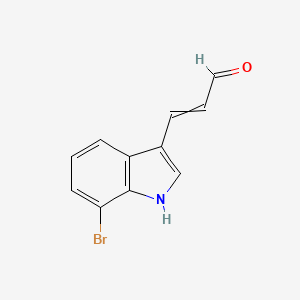
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
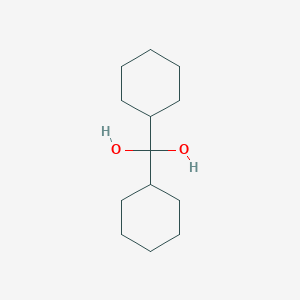
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)
![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)
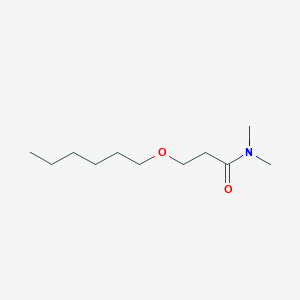
![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
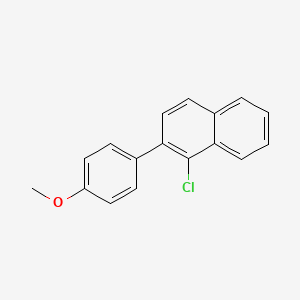
![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
